12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Overview
Description
12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene is a complex organic compound with the molecular formula C20H12O. It is also known by its IUPAC name, dinaphtho[2,1-b:1’,2’-d]furan . This compound is characterized by its unique pentacyclic structure, which includes multiple fused rings and an oxygen atom, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Dinaphtho[1,2-b:2’,1’-d]furan has been found to induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities . These receptors are involved in a variety of biological processes, including cell proliferation .
Mode of Action
The compound interacts with its targets, the aryl hydrocarbon receptor and the estrogen receptor, leading to modulation of their activities . This interaction can result in changes in cell proliferation .
Biochemical Pathways
Given its interaction with the aryl hydrocarbon receptor and the estrogen receptor, it is likely that it impacts pathways related to cell proliferation and possibly hormone regulation .
Result of Action
Dinaphtho[1,2-b:2’,1’-d]furan has been shown to modulate cell proliferation . Some derivatives of Dinaphtho[1,2-b:2’,1’-d]furan have exhibited strong inhibitory activity on various cancer cell lines, including human hepatocellular carcinoma cell lines (HepG2 and SMMC-7721 cells), uterine cervix cancer Hela cells, and acute promyelocytic leukemia NB4 cells .
Action Environment
The action, efficacy, and stability of Dinaphtho[1,2-b:2’,1’-d]furan can be influenced by various environmental factors. For instance, handling of the compound requires a well-ventilated place and suitable protective clothing to prevent formation of dust and aerosols
Preparation Methods
The synthesis of 12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pentacyclic structure. The reaction conditions often involve the use of strong acids or bases as catalysts, high temperatures, and controlled environments to ensure the correct formation of the compound .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Chemical Reactions Analysis
12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons.
Scientific Research Applications
12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and stability of pentacyclic structures. Researchers investigate its behavior under various conditions to understand the properties of similar compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Although not widely used in medicine, its derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Comparison with Similar Compounds
12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene can be compared with other similar compounds, such as:
12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18-nonaene: This compound has a similar pentacyclic structure but includes a nitrogen atom instead of an oxygen atom.
12-(2-ethylhexyl)-12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene: This derivative includes an additional ethylhexyl group, which may alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific pentacyclic structure and the presence of an oxygen atom, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJNAFSCQYGLMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=C3C=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555840 | |
Record name | Dinaphtho[1,2-b:2',1'-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239-69-0 | |
Record name | Dinaphtho[1,2-b:2',1'-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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